Lomerizine
Overview
Description
Lomerizine is a diphenylmethylpiperazine calcium channel blocker that is primarily used for the prophylactic treatment of migraines. It is also being investigated for its potential in treating eye-related diseases associated with local circulatory disturbances, such as normal-tension glaucoma .
Mechanism of Action
Target of Action
Lomerizine is a diphenylmethylpiperazine calcium channel blocker . It primarily targets L-type and T-type calcium channels and P-glycoprotein 1 . These targets play a crucial role in regulating calcium influx and neurotransmitter release, which are essential for normal neuronal function .
Mode of Action
This compound works by blocking voltage-dependent calcium channels . This action inhibits calcium influx, thereby preventing the excessive release of neurotransmitters . Additionally, it has been shown to allosterically inhibit binding in calcium channels at a different site from the 1,4 dihydropyridine binding site .
Biochemical Pathways
This compound affects several biochemical pathways. It modulates the NLRP3, DYRK1A, and GSK3α/β pathways, thereby inhibiting LPS-mediated neuroinflammation and tau hyperphosphorylation . By blocking calcium influx, it prevents serotonin-induced contraction of the basilar artery, which can lead to migraines . It also possesses neuroprotective effects, specifically in the case of retinal damage .
Pharmacokinetics
Due to its lipophilic nature and small molecular size, this compound is able to cross the blood-brain barrier . This characteristic enhances its bioavailability in the central nervous system, making it effective in treating migraines and potentially beneficial for other neurological conditions .
Result of Action
This compound’s action results in several molecular and cellular effects. It reduces pro-inflammatory cytokine levels and NLRP3 mRNA levels, thereby attenuating LPS-mediated neuroinflammatory responses . It also ameliorates tau hyperphosphorylation, which is beneficial in conditions like Alzheimer’s disease . Furthermore, it increases circulation in the optic nerve head, suggesting potential benefits for ischemic retinal diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its ability to cross the blood-brain barrier is influenced by its lipophilic nature . .
Biochemical Analysis
Biochemical Properties
Lomerizine works as a calcium antagonist by blocking voltage-dependent calcium channels . It allosterically inhibits binding in calcium channels at a different site from the 1,4 dihydropyridine binding site .
Cellular Effects
This compound has been shown to possess neuroprotective effects, specifically in the case of retinal damage . It prevents the release of Ca2+, thereby preventing serotonin-induced contraction of the basilar artery, which can lead to migraines .
Molecular Mechanism
This compound’s antimigraine effects are believed to be due not to the blocking of calcium channels, but to the antagonizing effects of this compound on the 5HT2A receptor . This compound treatment of 5-HT2A expressing cells led to the inhibition of Ca2+ release in response to 5-HT .
Temporal Effects in Laboratory Settings
It has been shown that doses of .03 mg/kg given intravenously as a pretreatment were shown to prevent glutamate-induced neurotoxicity .
Dosage Effects in Animal Models
It has been shown to have little affinity for NMDA or kainate receptors, so its protectivity against neurotoxicity in these cases is believed to be due to the blocking of Ca2+ influx through voltage-dependent calcium channels .
Metabolic Pathways
It has been shown to inhibit CACNA1D- and TRPC6- mediated Ca2+ influx and deplete ER and mitochondrial Ca2+ content in CML cells .
Transport and Distribution
Due to its lipophilic nature and small molecular size, this compound is able to cross the blood-brain barrier .
Subcellular Localization
By blocking voltage-dependent calcium channels and preventing Ca2+ release, this compound increases circulation in the optic nerve head .
Preparation Methods
Chemical Reactions Analysis
Lomerizine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using suitable reducing agents.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Lomerizine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving calcium channel blockers.
Biology: this compound is studied for its effects on cellular calcium channels and its potential neuroprotective properties.
Medicine: The compound is used in the treatment of migraines and is being investigated for its potential in treating glaucoma and optic nerve injuries.
Industry: This compound is used in the pharmaceutical industry for the development of new drugs targeting calcium channels .
Comparison with Similar Compounds
Lomerizine is unique among calcium channel blockers due to its dual L-type and T-type channel blocking properties. Similar compounds include:
Flunarizine: Another calcium channel blocker used for migraine prophylaxis.
Cinnarizine: Used for the treatment of vertigo and motion sickness.
Nimodipine: Primarily used to treat subarachnoid hemorrhage.
Compared to these compounds, this compound has a more selective effect on the central nervous system and is being explored for its potential neuroprotective properties .
Properties
IUPAC Name |
1-[bis(4-fluorophenyl)methyl]-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30F2N2O3/c1-32-24-13-8-21(26(33-2)27(24)34-3)18-30-14-16-31(17-15-30)25(19-4-9-22(28)10-5-19)20-6-11-23(29)12-7-20/h4-13,25H,14-18H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSAYKKFZOSZGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30F2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048387 | |
Record name | Lomerizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101477-55-8 | |
Record name | Lomerizine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=101477-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lomerizine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101477558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lomerizine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14065 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lomerizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LOMERIZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEE37CY4VO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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